molecular formula C14H10N2 B3345803 1,6-Dihydropyrrolo[3,2-c]carbazole CAS No. 111184-41-9

1,6-Dihydropyrrolo[3,2-c]carbazole

Cat. No.: B3345803
CAS No.: 111184-41-9
M. Wt: 206.24 g/mol
InChI Key: AWHWSQLXYHZKOM-UHFFFAOYSA-N
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Description

1,6-Dihydropyrrolo[3,2-c]carbazole is a heterocyclic compound that belongs to the class of pyrrolocarbazoles. These compounds are characterized by a fused ring system consisting of a pyrrole ring and a carbazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dihydropyrrolo[3,2-c]carbazole can be achieved through several methods. One common approach involves the reduction of methyl pyrrolo carbazole carboxylate using appropriate reducing agents. For example, the reduction of methyl pyrrolo carbazole carboxylate with sodium borohydride in methanol can yield this compound . Another method involves the use of nitrodienes as building blocks, followed by benzannulation reactions to form the desired pyrrolocarbazole structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Additionally, continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydropyrrolo[3,2-c]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in hetero-Diels-Alder reactions with nitrosoalkenes, leading to the formation of alkylated products . Additionally, the compound can undergo reduction reactions to form hydroxymethyl derivatives .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions include alkylated derivatives, hydroxymethyl derivatives, and various substituted pyrrolocarbazoles

Comparison with Similar Compounds

1,6-Dihydropyrrolo[3,2-c]carbazole can be compared with other pyrrolocarbazole derivatives, such as:

  • Pyrrolo[2,3-a]carbazole
  • Pyrrolo[2,3-c]carbazole
  • Pyrrolo[2,3-b]carbazole
  • Dipyrrolo[3,2-c:2′,3′-g]carbazole

These compounds share similar structural features but differ in the arrangement of the fused rings and the nature of the substituents. The unique arrangement of the rings in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1,6-dihydropyrrolo[3,2-c]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-4-11-10(3-1)13-12(16-11)6-5-9-7-8-15-14(9)13/h1-8,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHWSQLXYHZKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500905
Record name 1,6-Dihydropyrrolo[3,2-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111184-41-9
Record name 1,6-Dihydropyrrolo[3,2-c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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